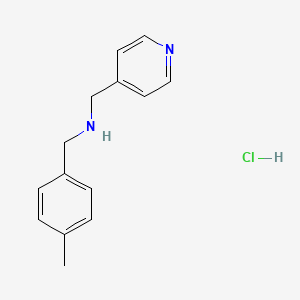
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride, also known as MPBH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPBH is a tertiary amine that is commonly used as a building block in the synthesis of biologically active compounds.
作用机制
The mechanism of action of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood. However, it is believed that (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride acts as a ligand for various receptors in the central nervous system, including the serotonin and dopamine receptors. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has also been shown to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects on the body. Studies have shown that (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride can increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and cognitive function. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has also been shown to have analgesic and anxiolytic effects, making it a potential candidate for the treatment of pain and anxiety disorders.
实验室实验的优点和局限性
One of the major advantages of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is its versatility as a building block in the synthesis of biologically active compounds. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the limitations of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride include its potential toxicity and the lack of a complete understanding of its mechanism of action.
未来方向
There are several future directions for the research and development of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride. One potential direction is the synthesis of novel compounds based on (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride that have improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride and its derivatives in the treatment of various diseases such as depression, anxiety, and cancer. Additionally, further research is needed to fully understand the mechanism of action of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride and its effects on the body.
合成方法
The synthesis of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride involves the reaction of 4-methylbenzylamine with 4-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride as a white crystalline solid.
科学研究应用
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug design, and organic synthesis. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is a versatile building block that can be used to synthesize a wide range of biologically active compounds such as antiviral agents, anticancer drugs, and neurotransmitter modulators.
属性
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-9,16H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDCRIZZIMIWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5380678.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)

![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)

![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
![2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5380711.png)

![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)
![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)

![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)